![molecular formula C54H79Au2BF4N4O B12322370 oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate is a complex organometallic compound that features a gold center coordinated with an imidazole ligand and a tetrafluoroborate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate typically involves the reaction of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with a gold precursor, such as gold chloride, in the presence of a suitable base. The reaction is often carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under certain conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often resulting in the formation of gold nanoparticles.
Substitution: Ligand exchange reactions can occur, where the imidazole ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gold(III) complexes, while reduction can produce gold nanoparticles.
科学的研究の応用
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: The compound’s catalytic properties make it valuable in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate exerts its effects involves the coordination of the gold center with various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. The imidazole ligand plays a crucial role in stabilizing the gold center and enhancing its reactivity.
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound features a similar imidazole ligand but lacks the gold center.
1,3-Bis(2,6-diisopropylphenyl)-2H-imidazole: Another related compound with a similar ligand structure but different metal coordination.
Uniqueness
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate is unique due to the presence of the gold center, which imparts distinct catalytic properties and reactivity compared to similar compounds without gold. The tetrafluoroborate counterion also contributes to its stability and solubility in various solvents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C54H79Au2BF4N4O |
|---|---|
分子量 |
1281.0 g/mol |
IUPAC名 |
oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate |
InChI |
InChI=1S/2C27H38N2.2Au.BF4.H2O/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;;2-1(3,4)5;/h2*9-16,18-21H,17H2,1-8H3;;;;1H2/q;;;;-1;/p+1 |
InChIキー |
UOEFWRNBKJUZAJ-UHFFFAOYSA-O |
正規SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[OH3+].[Au].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


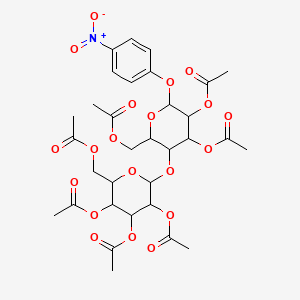
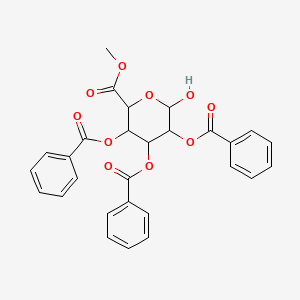
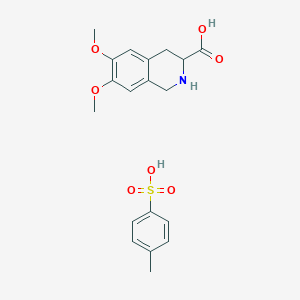
![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
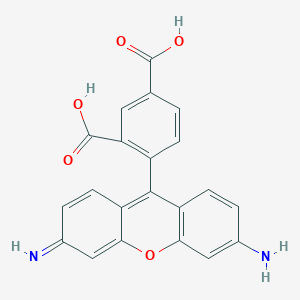
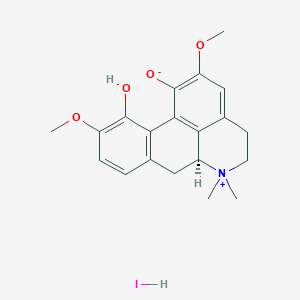
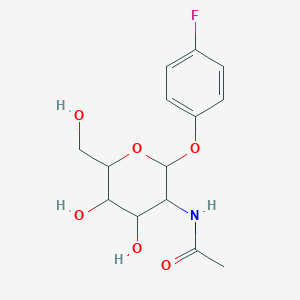
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
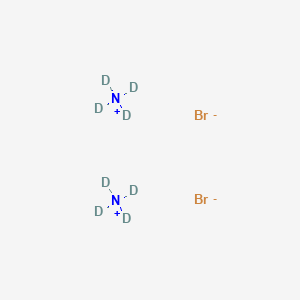
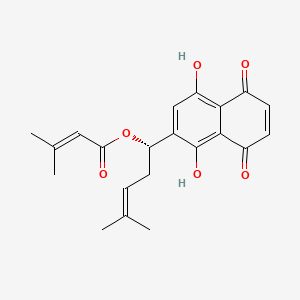


![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)
